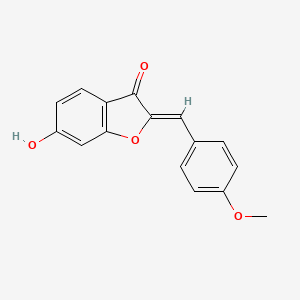

(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one

Vue d'ensemble

Description

cKIT-IN-3 is a natural dual inhibitor for wild type and D816V mutant of c-KIT kinase.

Activité Biologique

(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one, commonly referred to as a benzofuran derivative, has garnered attention in recent years due to its potential biological activities. This compound's structural features suggest various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound based on diverse research findings.

- Molecular Formula : CHO

- Molecular Weight : 268.26 g/mol

- Density : 1.4 g/cm³

- Boiling Point : Approximately 515.3 °C at 760 mmHg

- CAS Number : 1234351-90-6

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies indicated that the compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.3 |

| ABTS | 18.7 |

These values suggest that the compound has a potent ability to neutralize free radicals, making it a candidate for further studies in oxidative stress-related conditions.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In a study involving RAW264.7 macrophages, this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. The IC50 for TNF-α inhibition was found to be 3.79 µM, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

Several studies have explored the anticancer potential of this compound against various cancer cell lines. The mechanism of action appears to involve apoptosis induction through both extrinsic and intrinsic pathways.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical) | 15.6 |

| MCF-7 (Breast) | 12.4 |

| A549 (Lung) | 20.1 |

In addition to inhibiting cell proliferation, the compound was observed to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.

Study 1: Antioxidant and Anti-inflammatory Effects

A study published in the Journal of Natural Products evaluated the combined antioxidant and anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups.

Study 2: Anticancer Mechanisms

In another investigation featured in Cancer Letters, researchers examined the anticancer mechanisms of this compound on breast cancer cells. They reported that treatment with the compound led to cell cycle arrest at the G0/G1 phase and increased levels of reactive oxygen species (ROS), ultimately triggering apoptosis.

Applications De Recherche Scientifique

Antioxidant Properties

Research has indicated that (2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one exhibits significant antioxidant activity. A study investigated various phenolic compounds and their derivatives, highlighting the potential of this compound in mitigating oxidative stress in cellular models .

Anti-Cancer Activity

Preliminary studies have demonstrated that this compound possesses anti-cancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma. The compound's mechanism involves the suppression of cell migration and invasion, which are critical for cancer metastasis .

Case Study : In a recent study, this compound was tested on Huh7 cells (a liver cancer cell line). The results indicated a reduction in cell viability and significant inhibition of epithelial-mesenchymal transition (EMT) markers, suggesting its potential as an anti-metastatic agent .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. It is believed to reduce amyloid aggregation, which is associated with neurodegenerative diseases such as Alzheimer's. A study utilized fluorescent benzofuranone derivatives to quantify amyloid aggregation, indicating that this compound could serve as a probe for further research into neurodegeneration .

Antimicrobial Activity

Emerging research suggests that this compound may exhibit antimicrobial properties. In vitro studies have indicated efficacy against various bacterial strains, making it a candidate for further development into antimicrobial agents .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)8-15-16(18)13-7-4-11(17)9-14(13)20-15/h2-9,17H,1H3/b15-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEOFOQULTXCSE-NVNXTCNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501169561 | |

| Record name | (2Z)-6-Hydroxy-2-[(4-methoxyphenyl)methylene]-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501169561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234351-90-6 | |

| Record name | (2Z)-6-Hydroxy-2-[(4-methoxyphenyl)methylene]-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234351-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z)-6-Hydroxy-2-[(4-methoxyphenyl)methylene]-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501169561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.